molecular formula C20H21NO2 B3837172 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one

3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one

Cat. No. B3837172
M. Wt: 307.4 g/mol
InChI Key: KVTSAVBQFNTUOJ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one, also known as MMQ, is a synthetic compound that has been studied for its potential pharmaceutical applications. MMQ has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been studied for its potential pharmaceutical applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has also been found to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been found to possess anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one is not fully understood. However, it has been proposed that 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has also been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the inflammatory response. 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. Additionally, 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been found to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one is that it possesses multiple biological activities, which makes it a potential candidate for the treatment of various diseases. Additionally, 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been found to be relatively safe and non-toxic in animal studies. However, one limitation of 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one. One direction is to further investigate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to investigate its efficacy in animal models of various diseases, such as rheumatoid arthritis, Alzheimer's disease, and cancer. Additionally, more studies are needed to determine its safety and efficacy in humans, which will be necessary for its clinical development as a potential therapeutic agent.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-18(13-16-5-3-4-6-19(16)21-14)20(22)12-9-15-7-10-17(23-2)11-8-15/h7-13H,3-6H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTSAVBQFNTUOJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCCCC2=N1)C(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2CCCCC2=N1)C(=O)/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-methoxyphenyl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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